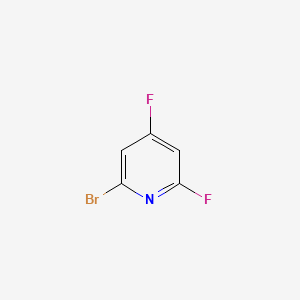

2-Bromo-4,6-difluoropyridine

説明

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, an aromatic heterocyclic compound containing a nitrogen atom, and its derivatives are fundamental scaffolds in numerous areas of chemistry. rsc.orgslideshare.net They are integral components of many natural products, including alkaloids and vitamins, and are found in over 7,000 commercially available drug molecules. rsc.org The presence of the nitrogen atom in the pyridine ring imparts a weak basicity, water solubility, and the ability to form hydrogen bonds, all of which are crucial features in medicinal chemistry. jchemrev.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net In addition to their medicinal importance, pyridine-based compounds are extensively used as ligands in coordination chemistry, catalysts in organic synthesis, and functional components in materials science. acs.orglookchem.com The versatility of the pyridine ring allows for its incorporation into a wide array of molecular architectures, making it a privileged structure in drug discovery and a key target for synthetic chemists. rsc.orgresearchgate.net

Role of Halogenation in Modulating Pyridine Reactivity and Properties

The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical and physical properties. rsc.orgrsc.org Halogenation alters the electron distribution within the ring, affecting its reactivity towards both electrophilic and nucleophilic substitution reactions. uoanbar.edu.iqnih.gov This modification of electronic properties is a key strategy for tuning the biological activity and material characteristics of pyridine derivatives. nih.govnsf.gov

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect when substituted onto a pyridine ring. rsc.orgrsc.org This effect significantly lowers the electron density of the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. uoanbar.edu.iq The presence of fluorine atoms can also influence the lipophilicity and acid-base properties of pyridine derivatives, which are critical parameters in drug design. acs.orgnih.govacs.org For instance, fluorination can increase the hydrophobic surface of a molecule while also affecting the polarity of nearby functional groups. acs.org The position of fluorine substitution is crucial; for example, in 2,4-difluoropyridine, the fluorine atoms at the ortho and para positions relative to the nitrogen atom create a unique interplay of inductive and resonance effects that modulate the molecule's electronic structure and ionization behavior. rsc.orgrsc.org Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of drug candidates.

Bromine, a larger and less electronegative halogen than fluorine, also modifies the properties of the pyridine ring, albeit in a different manner. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a good leaving group in nucleophilic substitution and a versatile handle for cross-coupling reactions. The presence of a bromine atom on the pyridine ring enhances its reactivity in metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, which are powerful tools for constructing complex molecular frameworks. The position of the bromine atom is critical for its reactivity. For instance, a 2-bromo substituent's proximity to the nitrogen atom increases the electrophilicity at that position, facilitating nucleophilic aromatic substitution. Bromination can also influence the photophysical properties of pyridine derivatives, with some brominated pyridines exhibiting interesting fluorescence and mechanochromic luminescence behaviors. acs.org

Influence of Fluorine Substituents

Overview of 2-Bromo-4,6-difluoropyridine within the Context of Halogenated Pyridines

This compound is a trifunctionalized pyridine derivative that combines the distinct electronic influences of both bromine and fluorine atoms. This unique combination of substituents makes it a highly versatile and valuable building block in organic synthesis. The two fluorine atoms at positions 4 and 6 strongly activate the ring for nucleophilic aromatic substitution, while the bromine atom at position 2 serves as a reactive site for a variety of transformations, including metal-catalyzed cross-coupling reactions. mdpi.com This orthogonal reactivity allows for the selective and stepwise functionalization of the pyridine core, providing access to a wide range of complex, non-symmetrically substituted pyridine derivatives. mdpi.comresearchgate.net The strategic placement of these halogens makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVKWWFAWWTABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479265 | |

| Record name | 2-Bromo-4,6-difluoro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41404-63-1 | |

| Record name | 2-Bromo-4,6-difluoro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4,6 Difluoropyridine and Its Precursors

Advanced Synthetic Routes to 2-Bromo-4,6-difluoropyridine

Utilizing Polyhalogenated Pyridines as Starting Materials

Polyhalogenated pyridines serve as versatile and readily available starting materials for the synthesis of more complex derivatives like this compound. The presence of multiple halogen atoms allows for selective reactions at different positions, guided by the inherent electronic properties of the pyridine (B92270) ring and the nature of the halogens themselves.

While the direct conversion of 4-bromo-2,6-difluoropyridine (B1343820) to this compound is not a commonly documented pathway, the reactivity of 4-bromo-2,6-difluoropyridine offers insights into potential synthetic strategies. This precursor is known for the facile nucleophilic substitution of its fluorine atoms at the 2- and 6-positions. researchgate.netresearchgate.netmdpi.com The bromine atom at the 4-position is less reactive towards nucleophilic attack but can be activated for other transformations, such as cross-coupling reactions. researchgate.netmdpi.com

A hypothetical route to this compound from this starting material would necessitate the selective introduction of a bromine atom at the 2-position while retaining the fluorine at the 6-position and the bromine at the 4-position. This presents a significant regiochemical challenge due to the activating effect of the ring nitrogen on the 2- and 6-positions towards nucleophilic attack. However, modern synthetic methods, such as directed ortho-metalation, could potentially be explored to achieve such a transformation, though specific examples for this exact conversion are not readily found in the literature.

A multi-step synthesis starting from 2,4,6-trifluoropyridine (B32590) can yield 4-bromo-2,6-difluoropyridine. This process involves the reaction of 2,4,6-trifluoropyridine with hydrazine (B178648) monohydrate to form 2,6-difluoro-4-hydrazinopyridine, which is then treated with elemental bromine to produce 4-bromo-2,6-difluoropyridine. google.com This intermediate can then be further functionalized.

Table 1: Reactivity of 4-Bromo-2,6-difluoropyridine

| Position | Halogen | Typical Reactivity |

| 2 | Fluorine | Susceptible to nucleophilic aromatic substitution |

| 4 | Bromine | Amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| 6 | Fluorine | Susceptible to nucleophilic aromatic substitution |

2,4,6-Tribromo-3,5-difluoropyridine (B1586626) is a highly functionalized precursor that offers multiple avenues for the synthesis of this compound. The differential reactivity of the bromine and fluorine substituents is key to its utility. Research has shown that in reactions with nucleophiles, the outcome is dependent on the nature of the nucleophile. Hard nucleophiles, such as sodium methoxide (B1231860), tend to displace the more electronegative fluorine atoms, whereas soft nucleophiles, like sodium thiophenoxide, preferentially displace the bromine atoms. core.ac.uk

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, on 2,4,6-tribromo-3,5-difluoropyridine have demonstrated that the bromine atoms at the 2- and 6-positions are more reactive than the bromine at the 4-position. core.ac.uk A plausible synthetic route could involve the selective removal of the bromine atoms at the 4- and 6-positions, potentially through a sequence of metal-halogen exchange and protonation steps, or through catalytic hydrogenolysis. Catalytic hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine has been shown to produce 3,5-difluoropyridine, indicating the feasibility of removing the bromo groups. core.ac.uk

2,6-Difluoropyridine (B73466) is a common starting material for the synthesis of various substituted pyridines. The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution, and the C-H bonds can be activated for metalation. rsc.orgnih.gov The direct bromination of 2,6-difluoropyridine to yield this compound would require regioselective introduction of a bromine atom at the 4-position followed by bromination at the 2-position, which is synthetically challenging.

A more controlled approach involves the ortho-lithiation of 2,6-difluoropyridine. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the 3-position. nih.gov However, for the synthesis of the target molecule, lithiation at the 4-position would be required, which is less favored. An alternative strategy involves a multi-step sequence. For instance, a related compound, 5-bromo-2,3-difluoropyridine, can be prepared from 2,3,5-tribromopyridine (B189629) via a halogen exchange reaction with potassium fluoride (B91410). google.comgoogleapis.com While not directly leading to the target isomer, this illustrates the principle of halogen exchange in modifying pyridine scaffolds.

A more direct, albeit multi-step, route to a brominated difluoropyridine involves the ortho-lithiation of a bromoarene followed by transmetalation and subsequent bromination, which has been shown to be an effective method for preparing 1,2-dibromoarenes. acs.org This principle could potentially be adapted to the pyridine series.

Preparation from 2,4,6-Tribromo-3,5-difluoropyridine

Regioselective Functionalization Strategies

The synthesis of specifically substituted pyridines like this compound heavily relies on regioselective functionalization strategies. These methods allow for the controlled introduction of functional groups at desired positions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for polyhalogenated pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of electronegative halogen substituents, activates the ring towards attack by nucleophiles. In pyridines, the 2- and 4-positions are the most activated sites for SNAr. rsc.org

In the context of precursors to this compound, the fluorine atoms in compounds like 4-bromo-2,6-difluoropyridine are excellent leaving groups for SNAr reactions. researchgate.netresearchgate.netmdpi.com This allows for the selective introduction of various nucleophiles at the 2- and 6-positions. The regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. nih.gov For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the solvent was found to significantly influence the regioselectivity of the substitution. nih.gov

While SNAr is typically used to replace halogens with other functional groups, understanding the principles of SNAr is crucial for designing synthetic routes that avoid unwanted side reactions and for strategically modifying precursors to facilitate the desired transformations towards this compound.

Table 2: Summary of Synthetic Precursors and Key Reactions

| Precursor | Key Reaction Type | Potential for forming this compound |

| 4-Bromo-2,6-difluoropyridine | Nucleophilic Aromatic Substitution, Cross-Coupling | Challenging direct conversion, requires regioselective bromination. researchgate.netmdpi.comgoogle.com |

| 2,4,6-Tribromo-3,5-difluoropyridine | Differential Reactivity of Halogens, Catalytic Hydrogenolysis, Cross-Coupling | Plausible through selective de-bromination. core.ac.uk |

| 2,6-Difluoropyridine | Ortho-lithiation, Nucleophilic Aromatic Substitution | Requires multi-step regioselective functionalization. nih.govacs.org |

Selective Fluorine Atom Displacement

The selective displacement of fluorine atoms is a key strategy in the synthesis of functionalized fluoropyridines. In precursors like 2,4,6-trifluoropyridine, nucleophilic aromatic substitution (SNAr) reactions occur preferentially at the 4-position. acs.org This is a well-established principle where standard nucleophiles will almost exclusively displace the fluorine atom at the para-position to the nitrogen atom in di- and trihalopyridines. acs.org

For instance, the reaction of 2,4,6-trifluoropyridine with nucleophiles results in substitution at the C-4 position. thieme-connect.com Similarly, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) reacts with sodium methoxide and phenoxide with displacement of a fluorine atom rather than a chlorine atom. researchgate.net The reactivity of polyfluoropyridines towards nucleophiles is a cornerstone of organofluorine chemistry, allowing for the synthesis of various derivatives. researchgate.net

The synthesis of this compound itself can be approached through precursors like 2,4,6-trifluoropyridine, where one fluorine atom is selectively replaced by a bromine atom. However, direct selective bromination can be challenging. A more common route involves the use of precursors where bromine is already present, and other halogens are exchanged for fluorine. For example, starting from pentachloropyridine, reaction with potassium fluoride (KF) can yield 3,5-dichloro-2,4,6-trifluoropyridine, a key intermediate.

Influence of Steric and Electronic Effects on Regioselectivity

The regioselectivity of substitution reactions on the pyridine ring is governed by a combination of steric and electronic effects. nih.govnumberanalytics.comchemrxiv.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

Electronic Effects: The distribution of electrons in the pyridine ring significantly influences the site of reaction. numberanalytics.com For nucleophilic substitution on polyfluoropyridines, the 4-position is the most activated due to the combined electron-withdrawing effects of the nitrogen atom and the fluorine atoms. acs.org In C-H functionalization reactions like arylation, electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor reaction at the C2 and C6 positions, leading to functionalization at the C3 and C4 positions. nih.gov

Steric Effects: Steric hindrance plays a crucial role in directing incoming groups. numberanalytics.com Bulky substituents can block access to adjacent positions, forcing reactions to occur at less hindered sites. numberanalytics.com A notable strategy to control regioselectivity is the introduction of a bulky trialkylsilyl group. For example, in 2,4-dihalopyridines, a trialkylsilyl group at the 5-position can completely reverse the normal regioselectivity of nucleophilic substitution, directing it to the 2-position instead of the 4-position. acs.org Similarly, in 2,4,6-trihalopyridines, a silyl (B83357) group at the 3-position directs substitution to the 6-position. acs.org In iridium-catalyzed C-H borylation of fluoroarenes, steric effects become significant when borylation occurs between two fluorine atoms. worktribe.com

Metal-mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. fishersci.co.uk this compound is a suitable substrate for this reaction, where the bromine atom is selectively coupled with an aryl or vinyl boronic acid or ester. mdpi.com This reaction is advantageous due to its mild conditions and the commercial availability and stability of boronic acids. fishersci.co.uk

The reactivity of the C-Br bond in this compound makes it the preferred site for oxidative addition to the palladium(0) catalyst, leaving the C-F bonds intact. This allows for the synthesis of a wide range of 2-aryl- and 2-vinyl-4,6-difluoropyridines. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-3′,4,4′,5′-tetramethoxychalcone | 3-Borono-3′,4,4′,5′-tetramethoxychalcone | PdCl₂(dppf) | NaOH | Bichalcone | 58 |

This table is representative and based on similar reactions, as direct data for this compound was not specifically detailed in the provided context.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This method is effective for the alkynylation of this compound at the 2-position. arkat-usa.org The reaction proceeds by displacement of the bromine atom, which is more reactive in this catalytic cycle than the fluorine atoms. arkat-usa.org

In a typical Sonogashira reaction of a bromo-fluoropyridine derivative, the palladium catalyst facilitates the coupling with a terminal alkyne in the presence of a copper(I) co-catalyst and a base, such as triethylamine. arkat-usa.orgresearchgate.net This reaction has been successfully applied to precursors like 2,4,6-tribromo-3,5-difluoropyridine, where the bromine atoms at the 2- and 6-positions are selectively displaced. arkat-usa.org

Table 2: Sonogashira Coupling of 2,4,6-tribromo-3,5-difluoropyridine with Phenylacetylene

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Product | Yield (%) |

|---|

This data is for a related polyhalogenated pyridine and illustrates the principle of selective bromine displacement. arkat-usa.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wuxiapptec.com This reaction is applicable to this compound for the introduction of various amino groups at the 2-position. amazonaws.com

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the desired N-aryl product and regenerate the catalyst. wuxiapptec.comdur.ac.uk A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to facilitate this transformation. amazonaws.com

Table 3: Examples of Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-Methyl(phenyl)methanamine | Pd(OAc)₂ | dppp | NaOt-Bu | tert-Butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate | 90.7 |

This table presents data for related bromopyridine derivatives to illustrate the reaction's applicability. amazonaws.com

Ortholithiation Strategies for Regiocontrol

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of fluoropyridines, the fluorine atoms can act as directing groups for lithiation at an adjacent position. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), can deprotonate the pyridine ring at a specific site, which is then quenched with an electrophile. acs.org

For example, the lithiation of 2,6-difluoropyridine with LDA occurs at the 3-position. acs.orgacs.org This strategy allows for the introduction of a variety of substituents with high regiocontrol. The resulting organolithium intermediate can be trapped with various electrophiles to introduce functional groups that might be difficult to install by other means. This method has been used to synthesize benzofuropyridines and dibenzofurans from fluoropyridines in a one-pot procedure involving ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular SNAr. nih.gov The presence of a bromine atom on the ring can also influence the site of lithiation. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-Trifluoropyridine |

| 3,5-Dichloro-2,4,6-trifluoropyridine |

| Pentachloropyridine |

| 2,4-Dihalopyridines |

| 2,4,6-Trihalopyridines |

| 2-Aryl-4,6-difluoropyridines |

| 2-Vinyl-4,6-difluoropyridines |

| 2-Bromo-3′,4,4′,5′-tetramethoxychalcone |

| 3-Borono-3′,4,4′,5′-tetramethoxychalcone |

| Bichalcone |

| 5-Bromo-2-fluoropyridine |

| 3-Aryl-5-bromo-2-fluoropyridines |

| 2,4,6-Tribromo-3,5-difluoropyridine |

| Phenylacetylene |

| 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine |

| tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate |

| N-Methyl(phenyl)methanamine |

| tert-Butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate |

| Isopropylamine |

| 6-Isopropylamino-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester |

| 2,6-Difluoropyridine |

| Benzofuropyridines |

| Dibenzofurans |

| Lithium diisopropylamide (LDA) |

| Sodium methoxide |

| Sodium phenoxide |

| Potassium fluoride |

| Pd(PPh₃)₄ |

| PdCl₂(dppf) |

| PdCl₂(PPh₃)₂ |

| CuI |

| Triethylamine |

| Pd(OAc)₂ |

| dppp |

Lithium Diisopropylamide (LDA)-Mediated Processes

The synthesis of halogenated pyridines, including precursors to this compound, frequently employs strong, non-nucleophilic bases to achieve regioselective metalation. Lithium diisopropylamide (LDA) is a prominent reagent in this context, known for its ability to deprotonate substrates at specific positions, creating highly reactive organolithium intermediates.

Mechanistic studies on the LDA-mediated ortholithiation of 2,6-difluoropyridine in tetrahydrofuran (B95107) (THF) at -78 °C show that the process is highly efficient, leading to quantitative formation of the corresponding 3-pyridyllithium intermediate. nih.govnih.gov This reaction is foundational for introducing substituents at the C-3 position. The process begins with the deaggregation of the LDA dimer, which is often the rate-limiting step, followed by the deprotonation of the pyridine ring. nih.govresearchgate.net The resulting aryllithium species is a potent nucleophile, ready for subsequent reaction with an electrophile.

For the synthesis of a bromo-substituted derivative, this lithiated intermediate would be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane. The precise control of temperature is crucial; warming the solution containing the lithiated intermediate of 2,6-difluoropyridine to 0 °C can lead to a competing reaction where the diisopropylamino group displaces a fluorine atom, yielding 2-fluoro-6-(diisopropylamino)pyridine instead of the desired lithiated species. nih.gov

The kinetics of these LDA-mediated reactions are complex, often exhibiting autocatalysis, where the aryllithium product catalyzes the deaggregation of LDA, accelerating the reaction. nih.govresearchgate.net The presence of lithium chloride (LiCl) can also significantly catalyze the lithiation process. nih.gov

Table 1: Key Aspects of LDA-Mediated Lithiation of 2,6-Difluoropyridine

| Parameter | Description | Reference |

| Reagent | Lithium Diisopropylamide (LDA) | nih.govnih.gov |

| Substrate | 2,6-Difluoropyridine | nih.govnih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.govnih.gov |

| Temperature | -78 °C for quantitative lithiation | nih.gov |

| Intermediate | 2,6-difluoro-3-pyridyllithium | nih.gov |

| Side Reaction | Substitution with diisopropylamine (B44863) upon warming | nih.gov |

| Catalysis | Autocatalysis by aryllithium product; catalysis by LiCl | nih.gov |

Role of Trialkylsilyl Groups in Directing Regioselectivity

A significant challenge in the functionalization of polyhalogenated pyridines is controlling the regioselectivity of nucleophilic aromatic substitution (SNAr). In many di- and trihalopyridines, such as 2,4-difluoropyridine, nucleophilic attack occurs preferentially at the C-4 position. researchgate.net A powerful strategy to overcome this inherent reactivity involves the introduction of a bulky trialkylsilyl group.

The introduction of a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), at a position adjacent to a halogen atom can effectively "block" or "screen" that halogen from nucleophilic attack. researchgate.netresearchgate.net This effect is attributed to the steric hindrance imposed by the bulky silyl group, which suppresses the nucleofugal mobility of the neighboring halogen. researchgate.net This allows for a complete reversal of the typical regioselectivity.

For instance, in a 2,4-dihalopyridine, placing a trialkylsilyl group at the C-5 position directs nucleophilic substitution exclusively to the C-2 position, the position most remote from the silyl group. researchgate.net Similarly, for 2,4,6-trihalopyridines, a silyl group at C-3 directs substitution to the C-6 position. researchgate.netresearchgate.net This "silyl trick" is a valuable synthetic tool, as the silyl group can often be removed after the desired substitution has been achieved, typically using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF), and replaced with hydrogen, bromine, or iodine. researchgate.net This allows for the synthesis of highly substituted pyridines that would be difficult to access otherwise. nih.gov

Table 2: Regiocontrol by Trialkylsilyl Groups in Halopyridine Substitution

| Substrate Type | Inherent Reactivity (Position of Substitution) | Silyl Group Position | Directed Reactivity (Position of Substitution) | Reference |

| 2,4-Dihalopyridine | C-4 | C-5 | C-2 | researchgate.net |

| 2,4,6-Trihalopyridine | C-4 | C-3 | C-6 | researchgate.netresearchgate.net |

Emerging Trends in the Synthesis of Multiply Halogenated Pyridines

The synthesis of complex molecules like multiply halogenated pyridines is continuously evolving, driven by the need for greater efficiency, selectivity, and sustainability. Several emerging trends are shaping the field.

A significant trend is the development of metal-free reactions . Historically, many selective transformations on halogenated pyridines relied on precious metal catalysts like palladium. acs.org Recent research has focused on achieving high site-selectivity without metals, using base-promoted or catalyst-free systems, which reduces cost and simplifies product purification. rsc.orgrsc.orgacs.org

Green chemistry principles are also becoming more integrated into synthetic design. This includes the use of environmentally benign solvents, with some selective aminations of polyhalogenated pyridines being successfully performed in water. acs.org This marks a substantial improvement over traditional methods that use volatile organic solvents.

Novel activation methods are being explored to enhance reactivity and selectivity. Mechanochemically activated magnesium has been used for the direct C-H alkylation of pyridines, offering excellent regioselectivity in a solvent-reduced or solvent-free environment. organic-chemistry.org

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Bromo 4,6 Difluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR:While NMR data is mentioned for various derivatives and isomers, a detailed ¹H NMR spectrum or a data table with chemical shifts (δ), coupling constants (J), and multiplicity for 2-Bromo-4,6-difluoropyridine could not be located.

Due to the absence of this fundamental spectroscopic data, the creation of an article that is both scientifically accurate and strictly focused on this compound is not feasible. Any attempt to populate the requested sections would involve using data from different molecules, which would violate the core instructions of this task.

Carbon (¹³C) NMR

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for each of the five carbon atoms in the pyridine (B92270) ring, with their chemical shifts influenced by the electronegative fluorine and bromine substituents.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Splitting |

|---|---|---|

| C2 | ~140-145 | Doublet (due to coupling with F at C6) |

| C3 | ~100-110 | Doublet (due to coupling with F at C4) |

| C4 | ~160-170 | Doublet of doublets (due to coupling with F at C6 and H at C3/C5) |

| C5 | ~100-110 | Doublet (due to coupling with F at C6) |

| C6 | ~160-170 | Doublet of doublets (due to coupling with F at C4 and H at C5) |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR

Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C4 and C6 positions.

The chemical shifts for these fluorine atoms are influenced by their position on the pyridine ring and the presence of the bromine atom. wikipedia.org The signals will likely appear as doublets due to mutual coupling (⁴J F-F). Further coupling to the ring protons would result in more complex splitting patterns (multiplets). In similar fluorinated pyridines, chemical shifts for fluorine atoms typically range from -60 to -170 ppm relative to a CFCl₃ standard. rsc.org For example, in derivatives of perfluoropyridine, the fluorine atoms at positions 2 and 6 (F2,6) resonate around -87 to -90 ppm, while those at positions 3 and 5 (F3,5) appear around -153 to -155 ppm. rsc.org This provides a general region where the signals for this compound might be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The compound has a molecular formula of C₅H₂BrF₂N, corresponding to a molecular weight of approximately 193.98 g/mol and an exact mass of 192.933853 Da. chemsrc.com

A key feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion (M⁺) and bromine-containing fragments. pdx.edu These are the M⁺ and M+2 peaks, which appear in an approximate 1:1 intensity ratio, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The primary fragmentation pathway for halogenated pyridines often involves the loss of the halogen atom. For this compound, the expected fragmentation would include:

Loss of Bromine: The cleavage of the C-Br bond to form a [M-Br]⁺ fragment.

Loss of a Fluorine radical: Cleavage of a C-F bond.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring.

Expected Key Ions in the Mass Spectrum of this compound

| m/z (charge) | Ion | Description |

|---|---|---|

| 193/195 | [C₅H₂BrF₂N]⁺ | Molecular ion peak (M⁺, M+2) |

| 114 | [C₅H₂F₂N]⁺ | Fragment from loss of Br radical |

| 95 | [C₅H₂FN]⁺ | Fragment from loss of Br and one F radical |

Note: This table represents predicted fragmentation based on general principles.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's structure, properties, and behavior.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to predict the geometry and vibrational modes of molecules. For the closely related molecule 2,6-difluoropyridine (B73466), ab initio calculations at the second-order Møller-Plesset (MP2) level of theory with a cc-PVTZ basis set have been used for structure optimization. chemicalbook.com These calculations confirm a planar geometry for the ground state (S₀). chemicalbook.com Similar calculations for this compound would also predict a planar ground-state structure and calculate bond lengths and angles. These methods are also employed to compute the vibrational frequencies, which can be compared with experimental data from Infrared (IR) and Raman spectroscopy to assign the observed vibrational bands. aiinmr.com

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. The B3LYP functional, combined with a basis set like 6-311++G(d,p), has been successfully used to calculate the ground state vibrational frequencies of 2,6-difluoropyridine, showing excellent agreement with experimental values. chemicalbook.com DFT calculations can determine various electronic properties, such as orbital energies (HOMO/LUMO), electron density distribution, and dipole moment. These calculations help in understanding the molecule's reactivity and electronic structure. For instance, DFT studies on related compounds have been used to compare procedures for reactions like decarboxylative cross-couplings.

To investigate the properties of electronically excited states, Time-Dependent DFT (TD-DFT) is the method of choice. Specifically, the TD-B3LYP method has been applied to molecules like 2,6-difluoropyridine to compute the structures and vibrational frequencies of the first singlet excited state (S₁, π,π) and the second singlet excited state (S₂, n,π). chemicalbook.comaiinmr.com Such studies predict how the molecular geometry changes upon electronic excitation. For 2,6-difluoropyridine, TD-B3LYP computations predicted a small barrier to planarity in the S₁ state, although experimental results supported a planar structure. chemicalbook.com These computational approaches are crucial for interpreting UV-absorption spectra and understanding the photophysical properties of this compound. chemicalbook.comaiinmr.com

CASSCF Computations for Electronic Excited States

The study of electronic excited states is crucial for understanding the photophysical and photochemical properties of a molecule. For molecules like this compound, which possess multiple heteroatoms and a π-system, the electronic structure can be complex, often requiring advanced computational methods. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical approach particularly well-suited for describing the electronic structure of excited states, especially in cases where single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) may fail. CASSCF provides a balanced description of the ground and excited states by optimizing both the molecular orbitals and the configuration interaction (CI) coefficients within a defined "active space" of orbitals and electrons.

While direct CASSCF studies on this compound are not extensively documented in the literature, significant insights can be drawn from computational studies on the closely related molecule, 2,6-difluoropyridine (2,6-DFPy). nih.govresearchgate.net These studies provide a foundational understanding of how the pyridine ring, substituted with two strongly electronegative fluorine atoms, behaves in its lower-lying singlet excited states.

In computational investigations of 2,6-DFPy, the CASSCF method was employed to characterize the first two singlet excited states, S₁ and S₂. nih.gov These states are typically of (π,π) and (n,π) character, respectively. The (n,π) transition involves the promotion of an electron from a non-bonding lone pair orbital on the nitrogen atom to an anti-bonding π orbital of the ring. The (π,π) transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital.

For 2,6-DFPy, CASSCF computations have predicted specific geometries and energy barriers for these excited states. nih.govresearchgate.net The S₁ state, identified as having (π,π) character, was predicted by CASSCF to have a planar geometry. nih.gov In contrast, the S₂ (n,π) state was found to be non-planar, exhibiting a puckered ring structure with a calculated barrier to planarity. nih.govresearchgate.net The introduction of a bromine atom at the 4-position, as in this compound, would be expected to further influence these excited state properties through both electronic and steric effects, likely leading to shifts in the transition energies and potentially altering the barriers to planarity.

Below is a summary of typical findings from CASSCF calculations on the parent compound, 2,6-difluoropyridine, which serve as a robust model for understanding the excited states of its bromo-substituted derivative.

| Excited State | Character | Predicted Geometry (CASSCF) | Key Computational Finding |

|---|---|---|---|

| S₁ | (π,π) | Planar | The first excited state retains the planarity of the ground state. nih.gov |

| S₂ | (n,π) | Non-planar (Puckered) | A barrier to planarity of 256 cm⁻¹ was calculated, indicating a stable, puckered geometry in this state. nih.govresearchgate.net |

Proton Affinity Calculations

Proton affinity (PA) is a fundamental measure of the gas-phase basicity of a molecule, defined as the negative of the enthalpy change for the protonation reaction (M + H⁺ → MH⁺). It is a key descriptor of a molecule's reactivity, particularly the basicity of lone-pair-bearing atoms like the nitrogen in the pyridine ring. Computational chemistry provides reliable methods for predicting proton affinities.

The proton affinity of substituted pyridines is strongly influenced by the electronic nature of the substituents. Electron-donating groups increase the electron density on the nitrogen atom, thereby increasing the proton affinity and basicity. Conversely, electron-withdrawing groups, such as halogens, decrease the electron density on the nitrogen, leading to a lower proton affinity. researchgate.net In this compound, the nitrogen atom is flanked by two fluorine atoms and influenced by a bromine atom, all of which are electron-withdrawing. Consequently, its proton affinity is expected to be significantly lower than that of unsubstituted pyridine.

Quantum mechanical methods, particularly Density Functional Theory (DFT) using functionals like B3LYP combined with a sufficiently large basis set such as 6-311++G(d,p), have been shown to accurately predict the proton affinities of substituted pyridines. researchgate.netresearchgate.net The calculation involves optimizing the geometries of both the neutral molecule and its protonated form (the pyridinium (B92312) ion) and then calculating their electronic and zero-point energies to determine the enthalpy of protonation.

Studies on a wide range of substituted pyridines have established clear trends. The effect of multiple substituents on proton affinity is approximately additive, though some deviations can occur. researchgate.net The presence of both bromo and fluoro substituents in this compound will synergistically reduce the basicity of the nitrogen atom. The fluorine atoms at the ortho-positions (2 and 6) exert a strong inductive electron-withdrawing effect, which is the primary factor in reducing the proton affinity. The bromine atom at the para-position (4) also contributes to this effect.

The following table presents calculated proton affinity values for pyridine and related halogen-substituted pyridines to contextualize the expected value for this compound.

| Compound | Calculated Proton Affinity (kcal/mol) | Effect of Substituents |

|---|---|---|

| Pyridine | ~220-222 | Reference compound. researchgate.net |

| 2-Fluoropyridine | ~210-212 | Electron-withdrawing F at C2 decreases PA. purdue.edu |

| 2,6-Difluoropyridine | ~199-201 | Two ortho-F atoms significantly decrease PA. purdue.edu |

| 2-Bromopyridine (B144113) | ~214-216 | Electron-withdrawing Br at C2 decreases PA. |

| This compound | Predicted < 200 | PA is expected to be lower than 2,6-difluoropyridine due to the additional electron-withdrawing Br atom. |

Reactivity and Reaction Mechanisms of 2 Bromo 4,6 Difluoropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2-Bromo-4,6-difluoropyridine. The electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the pyridine (B92270) ring towards attack by nucleophiles.

Selective Displacement of Halogen Atoms (Bromine vs. Fluorine)

The reactivity of the halogen atoms in this compound towards nucleophilic displacement is not uniform. The fluorine atoms are generally more susceptible to substitution than the bromine atom. researchgate.netresearchgate.net This selectivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

In reactions with various nucleophiles, the fluorine atoms at the 2- and 6-positions are readily displaced, while the bromine atom at the 4-position often remains intact. researchgate.netresearchgate.net This differential reactivity allows for sequential and selective functionalization of the pyridine ring. For instance, it is possible to first substitute the fluorine atoms and then utilize the remaining bromine atom for further transformations, such as cross-coupling reactions. researchgate.netmdpi.com

The choice of nucleophile can also influence the selectivity. "Hard" nucleophiles, such as methoxide (B1231860) ions, tend to displace the more electronegative fluorine atoms. core.ac.uk Conversely, "soft" nucleophiles, like thiophenoxide, have been observed to displace bromine in related polyhalogenated pyridines. core.ac.uk

Reaction with Various Nucleophiles (e.g., amines, azoles, indazoles)

This compound reacts with a wide range of nucleophiles, leading to the formation of diverse substituted pyridine derivatives.

Amines: The reaction with primary and secondary amines typically results in the substitution of one or both fluorine atoms. The choice of solvent can be crucial for achieving regioselective substitution. pharm.or.jp For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) in DMF at low temperatures favors the formation of the 6-methylamino product. pharm.or.jp

Azoles and Indazoles: Pyrazole (B372694) and indazole salts readily displace the fluorine atoms in this compound. researchgate.netresearchgate.net These reactions are often carried out under milder conditions compared to the substitution of dibromopyridines. researchgate.netresearchgate.net By controlling the reaction conditions, it is possible to achieve either mono- or di-substitution, providing access to both symmetrical and unsymmetrical bis(azolyl)pyridines. mdpi.com The reaction with substituted azoles has been shown to proceed effectively, even with those bearing bulky groups. researchgate.net

The following table summarizes the reaction of this compound with different nucleophiles:

Table 1: Reactions of this compound with Various Nucleophiles| Nucleophile | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| Pyrazole/Indazole Salts | Mono- or di-substituted (pyrazolyl/indazolyl)pyridines | Mild conditions, stepwise substitution possible | researchgate.net, researchgate.net, mdpi.com |

| Amines | Mono- or di-substituted aminopyridines | Solvent-dependent regioselectivity | pharm.or.jp |

| Methoxide | Displacement of fluorine atoms | "Hard" nucleophile behavior | core.ac.uk |

Mechanistic Investigations of Substitution Pathways

The nucleophilic aromatic substitution reactions of halogenated pyridines, including this compound, are generally understood to proceed through a specific pathway.

The substitution of halogens on the pyridine ring by nucleophiles is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This process typically occurs via an addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

Evidence for Direct Substitution Mechanisms

Organometallic Reactions

The bromine atom at the 4-position of this compound, being less reactive towards nucleophilic substitution, provides a handle for organometallic cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position after the fluorine atoms have been selectively replaced.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are effective methods for functionalizing the 4-position. researchgate.netmdpi.com This orthogonal reactivity, where the fluorine atoms react with nucleophiles and the bromine atom participates in organometallic reactions, makes this compound a highly versatile building block for the synthesis of complex, polysubstituted pyridines. researchgate.netmdpi.com

The following table lists the compounds mentioned in this article:

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds. The bromine atom at the 2-position is the primary site for these reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the pyridine with an organoboron compound. d-nb.infoorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki coupling for halo-pyridines are well-established. researchgate.netmdpi.com The reactivity of the C-Br bond allows for coupling with various aryl and vinyl boronic acids. organic-chemistry.org For instance, palladium acetate (B1210297) in conjunction with a suitable phosphine (B1218219) ligand is a common catalytic system for such transformations. organic-chemistry.org

Similarly, the Sonogashira coupling facilitates the connection of this compound with terminal alkynes. This reaction is co-catalyzed by palladium and copper complexes and is a powerful method for synthesizing alkynylpyridines. The bromine atom at the 2-position readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

The general conditions for these cross-coupling reactions involve an inert atmosphere, a suitable solvent (like toluene, dioxane, or THF), a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base. mdpi.comnih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PCy₃ | K₃PO₄ | 2-Aryl-4,6-difluoropyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 2-Alkynyl-4,6-difluoropyridine |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid and efficient method for converting the C-Br bond in this compound into a C-Li bond, generating a highly reactive organolithium intermediate. harvard.edu This transformation is typically achieved by treating the substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). arkat-usa.orgnih.gov

The resulting 4,6-difluoropyridin-2-yl)lithium is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. arkat-usa.org The rate of lithium-halogen exchange is generally faster than proton abstraction or nucleophilic attack on the pyridine ring, especially at low temperatures. harvard.edu

Table 2: Lithium-Halogen Exchange and Subsequent Electrophilic Quench

| Reagent | Electrophile (E+) | Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | 4,6-Difluoropyridine-2-carboxylic acid |

| 1. n-BuLi, THF, -78 °C | 2. DMF | 4,6-Difluoropyridine-2-carbaldehyde |

| 1. n-BuLi, THF, -78 °C | 2. R-CHO | (4,6-Difluoropyridin-2-yl)(R)methanol |

Formation of Organometallic Intermediates

Beyond organolithium species, this compound can be converted into other organometallic intermediates, such as Grignard reagents. The formation of a Grignard reagent involves the reaction of the bromo-pyridine with magnesium metal in an anhydrous ether solvent. masterorganicchemistry.comlibretexts.org This "insertion" of magnesium into the carbon-bromine bond transforms the electrophilic carbon into a nucleophilic one. masterorganicchemistry.com

The resulting Grignard reagent, (4,6-difluoropyridin-2-yl)magnesium bromide, is a versatile nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide. masterorganicchemistry.com The formation of the Grignard reagent can sometimes be initiated by heating or the addition of a small amount of iodine to activate the magnesium surface. libretexts.orghzdr.de

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com The presence of two additional electron-withdrawing fluorine atoms further deactivates the ring of this compound. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to be difficult and require harsh reaction conditions. The first step in electrophilic aromatic substitution is the rate-determining step where the aromatic ring attacks the electrophile, disrupting aromaticity and forming a carbocation intermediate. masterorganicchemistry.com The high deactivation of the ring in this compound makes this initial attack energetically unfavorable.

Reductive Transformations

The bromine atom of this compound can be removed through reductive processes. Catalytic hydrogenation is a common method for the reduction of aryl halides. This typically involves a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas. This process would yield 2,4-difluoropyridine.

Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine.

Applications of 2 Bromo 4,6 Difluoropyridine in Advanced Chemical Synthesis

Building Block in Medicinal Chemistry Research

The strategic incorporation of fluorine atoms and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. researchgate.netmdpi.comresearchgate.net 2-Bromo-4,6-difluoropyridine serves as a versatile scaffold in this context, enabling the introduction of the difluoropyridyl moiety into a wide array of molecular architectures.

Synthesis of Biologically Active Molecules

The reactivity of this compound allows for its use in the construction of various biologically active molecules. The fluorine atoms on the pyridine (B92270) ring can undergo nucleophilic substitution, while the bromine atom can participate in cross-coupling reactions, providing multiple avenues for functionalization. researchgate.netnih.gov This dual reactivity makes it a valuable tool for creating libraries of compounds for high-throughput screening and lead optimization. For instance, it has been utilized in the synthesis of polysubstituted pyridines, which are core structures in many bioactive medicinal molecules. rsc.org

Development of Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of more complex pharmaceutical building blocks. chemimpex.com Its ability to undergo selective transformations at its different halogenated positions makes it a versatile precursor. For example, it can be converted to other functionalized pyridines, such as (4,6-Difluoro-pyridin-2-YL)-hydrazine, which are then used in the synthesis of more elaborate drug molecules. smolecule.com The compound is also a precursor for creating 2,6-disubstituted pyridines, which are important cores for various pharmaceutical intermediates. rsc.org

Design of Novel Drug Candidates

The difluoropyridine motif is present in a number of drug candidates and approved pharmaceuticals. The use of this compound allows for the rational design of new chemical entities with potentially improved pharmacological profiles. The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for receptor binding and pharmacokinetic properties. benthamscience.com Research has shown its utility in creating synthons that are optimal for developing ligands for various transition and lanthanide ion complexes, which have applications in imaging and therapy. nih.gov

Intermediate in Agrochemical Development

Similar to its role in medicinal chemistry, this compound is also a valuable intermediate in the development of modern agrochemicals. chemimpex.combenthamscience.com The presence of halogens in active ingredients for crop protection is a common feature, often contributing to their efficacy and spectrum of activity.

Formulation of Herbicides and Fungicides

Halogenated pyridines are a well-established class of herbicides. google.com this compound can serve as a precursor for the synthesis of new herbicidal and fungicidal compounds. chemimpex.com The specific substitution pattern of this molecule can be exploited to create derivatives with desired biological activity against weeds or fungal pathogens. For example, it can be used to produce 6-substituted 2-bromopyridines, which are important core structures for various agrochemical intermediates. rsc.org The development of selective herbicides is crucial for modern agriculture, and building blocks like this compound are instrumental in the discovery process. epa.gov

Enhancement of Crop Protection and Yield

Halogenated pyridines are integral to the development of modern agrochemicals. The incorporation of a bromo-difluoropyridine core into larger molecules can enhance the efficacy of crop protection agents. For instance, the isomer 4-bromo-2,6-difluoropyridine (B1343820) is utilized as a key intermediate in the synthesis of pesticides and other agents designed to protect crops. lookchem.com Its structural features contribute to the biological activity of the final products, which aids in controlling pests and diseases, ultimately aiming for improved crop yields and food security. lookchem.com The related compound, 2-Bromo-4,6-difluoroaniline, is also used in formulating agrochemicals like herbicides and fungicides. chemimpex.com

Precursor in Material Science and Engineering

The unique chemical properties of this compound and its related structures make them significant precursors in the field of material science and engineering. rsc.orgrsc.org The presence of both bromine and fluorine atoms allows for a range of chemical modifications, enabling the creation of materials with tailored properties. rsc.org

Fluorinated and brominated pyridine derivatives are employed in the synthesis of advanced polymers and coatings. chemimpex.com These compounds can act as monomers or cross-linking agents in polymerization reactions. The incorporation of the pyridine core can lead to materials with enhanced characteristics, such as improved chemical resistance, durability, and thermal stability. chemimpex.com This makes them particularly useful for developing high-performance coatings and materials for electronics.

A significant application of bromo-difluoropyridines is in the synthesis of ligands for coordination chemistry. researchgate.netsemanticscholar.org The isomer 4-bromo-2,6-difluoropyridine is particularly noted as an excellent starting material for creating complex ligands, such as nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. researchgate.netsemanticscholar.orgmdpi.com The fluorine atoms on the pyridine ring are susceptible to selective, stepwise nucleophilic substitution, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.netsemanticscholar.orgresearchgate.net This orthogonal reactivity allows for the controlled construction of intricate molecular architectures designed to bind with metal ions. semanticscholar.org These resulting poly-N-heterocyclic frameworks serve as effective and stable ligands for the complexation of transition metal ions. semanticscholar.org

The strategic synthesis of ligands from precursors like 4-bromo-2,6-difluoropyridine allows for the fine-tuning of the resulting metal complexes' properties. researchgate.netsemanticscholar.org By carefully choosing the substituents introduced via nucleophilic substitution and cross-coupling reactions, chemists can modulate the electronic and steric environment of the ligand. researchgate.netsemanticscholar.orgresearchgate.net This control is crucial for tuning the chelating ability of the ligand and the photophysical properties, such as luminescence, of the final metallo-organic structures. researchgate.netsemanticscholar.org These tailored complexes have potential applications in the design of luminescent devices and as sensitizers for light-to-electricity conversion. semanticscholar.org

Synthesis of Ligands for Complexation and Metalloorganic Structures

Role in the Synthesis of Polysubstituted N-Heteroarenes

Controlling the selectivity of reactions involving polyhalogenated N-heterocycles is a critical aspect of synthesizing polysubstituted nitrogen-containing aromatic compounds (N-heteroarenes). rsc.org These structures are important building blocks for a wide range of functional molecules. rsc.org Compounds like 2-bromo-6-fluoropyridine (B132718) are used to create 6-substituted 2-bromopyridines, which are themselves important intermediates. rsc.org The ability to selectively react one halogen over another is key to building molecular complexity. rsc.org

The differential reactivity of the halogens in this compound and its isomers facilitates the generation of a wide array of other halogenated pyridine derivatives. rsc.org For example, metal-free methods have been developed for the site-selective C-N bond-forming reactions of polyhalogenated pyridines. rsc.org Research has shown that in compounds like 2-bromo-6-fluoropyridine, amines can react preferentially at the fluorine-bearing position, yielding monosubstituted products with high selectivity. rsc.org This allows for the preservation of the bromine atom for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse and complex polysubstituted pyridines. rsc.org

Catalysis and Ligand Design

This compound has emerged as a highly valuable and versatile building block in the fields of catalysis and ligand design. Its utility stems from the distinct reactivity of its three halogen substituents, which allows for programmed, stepwise functionalization. This strategic substitution enables the synthesis of complex, multi-functional ligands tailored for specific applications in organometallic chemistry and catalysis.

The primary advantage of the this compound scaffold lies in the differential reactivity of the fluorine and bromine atoms. The fluorine atoms, positioned at the 4- and 6-positions, are activated toward nucleophilic aromatic substitution. This allows for their selective, stepwise replacement by various nucleophiles. In contrast, the bromine atom at the 2-position is less reactive towards nucleophiles but is ideally suited for participation in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This orthogonal reactivity is crucial for constructing non-symmetrical ligands.

A significant application of this compound is in the synthesis of N-heterocyclic ligands, particularly those based on pyrazole (B372694) and indazole. researchgate.net Researchers have demonstrated that it serves as an excellent precursor for creating 2,6-dipyrazolylpyridine and 2,6-diindazolylpyridine derivatives. researchgate.net The synthesis involves the sequential substitution of the two fluorine atoms by pyrazolate or indazolate salts under conditions that are generally milder and more efficient than methods starting from 2,6-dibromopyridine. researchgate.net

Once the fluorine atoms have been replaced, the bromine atom at the 2-position provides a handle for introducing additional diversity. It readily undergoes palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov This capability allows for the introduction of aryl, alkyl, or alkynyl groups, further tuning the steric and electronic properties of the resulting ligands. nih.gov These highly modular, non-symmetrical bis(azolyl)pyridine ligands are of significant interest for complexing a variety of transition and lanthanide ions, with potential applications in catalysis and photophysics. nih.gov

The following table details a specific example of ligand precursor synthesis starting from 4-bromo-2,6-difluoropyridine, which is structurally identical to this compound.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield | Product |

|---|---|---|---|---|---|---|

| 4-Bromo-2,6-difluoropyridine | 3-Ethoxycarbonyl pyrazole | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature, 4 hours | 89% | 2,6-bis(3-ethoxycarbonylpyrazol-1-yl)-4-bromopyridine |

This strategic approach, starting with this compound, opens up access to a wide array of complex, multi-substituted pyridine structures that serve as optimal building blocks for creating sophisticated organometallic complexes and catalysts. researchgate.netlookchem.com The ability to precisely control the introduction of different substituents onto the pyridine core is essential for fine-tuning the chelating properties and catalytic activity of the final metal complexes. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Bromo 4,6 Difluoropyridine

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of 2-Bromo-4,6-difluoropyridine and its derivatives often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of more environmentally benign and economically viable synthetic strategies. This includes exploring metal-free C-N bond-forming reactions, which offer a less costly and more sustainable alternative to metal-catalyzed approaches. rsc.org The use of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize energy consumption are all critical avenues for investigation. By focusing on atom economy and reducing the environmental footprint, chemists can ensure the long-term viability and accessibility of this important compound.

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is well-established in nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com However, a vast potential remains for uncovering new reactivity patterns and transformations. Future studies could delve into:

Regioselective Functionalization: Developing methods for the highly selective functionalization of each position on the pyridine (B92270) ring would open doors to a wider range of derivatives with tailored properties. researchgate.net

Domino and Cascade Reactions: Designing one-pot, multi-component reactions that form several bonds in a single operation would significantly improve synthetic efficiency. mdpi.com

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel transformations could provide access to previously inaccessible chemical space and offer milder reaction conditions.

A deeper understanding of the factors governing the reactivity of the C-Br and C-F bonds will be crucial for designing these new synthetic methodologies. researchgate.net

Advanced Applications in Targeted Drug Delivery and Diagnostics

The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability and bioavailability. Given this, this compound is a prime candidate for the development of advanced therapeutic and diagnostic agents. Future research in this area could focus on:

Targeted Drug Conjugates: Attaching this compound-derived moieties to targeting ligands (e.g., antibodies, peptides) could enable the specific delivery of therapeutic payloads to diseased cells, minimizing off-target effects.

PET Imaging Agents: The introduction of fluorine-18, a positron-emitting isotope, into the this compound scaffold could lead to the development of novel PET tracers for in vivo imaging and disease diagnosis.

Bioorthogonal Chemistry: Exploring the unique reactivity of the C-Br bond for bioorthogonal ligation reactions within living systems could enable real-time monitoring of biological processes.

These applications could have a profound impact on personalized medicine and the early detection of diseases.

Integration into Supramolecular Chemistry and Self-Assembly

The pyridine nitrogen atom and the polarized C-F bonds of this compound make it an excellent candidate for participating in non-covalent interactions, such as halogen bonding and hydrogen bonding. This opens up exciting possibilities for its use in supramolecular chemistry and materials science. Future research directions include:

Crystal Engineering: Systematically studying the solid-state packing of this compound derivatives to design crystalline materials with desired properties, such as specific optical or electronic characteristics.

Self-Assembled Architectures: Utilizing the directional nature of halogen bonds to construct complex, self-assembled structures like cages, capsules, and polymers. ossila.com

Functional Materials: Incorporating this building block into liquid crystals, gels, and other soft materials to create stimuli-responsive systems with tunable properties. researchgate.net

The ability to control the assembly of molecules at the nanoscale is a key goal of modern chemistry, and this compound offers a powerful tool in this endeavor.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry approaches are indispensable. medinadiscovery.com By rapidly synthesizing and screening large libraries of derivatives, researchers can efficiently identify compounds with desired biological activities or material properties.

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop greener, more efficient synthetic routes. | Reduced environmental impact and lower production costs. |

| Novel Reactivity | Discover new chemical transformations and reactivity patterns. | Expansion of the accessible chemical space and new synthetic tools. |

| Drug Delivery & Diagnostics | Create targeted therapies and advanced imaging agents. | Improved efficacy of treatments and earlier disease detection. |

| Supramolecular Chemistry | Design and construct self-assembled materials with novel functions. | Development of advanced materials with tailored properties. |

| High-Throughput Screening | Accelerate the discovery of new derivatives with desired properties. | Faster identification of lead compounds for drug discovery and materials science. |

Future efforts should focus on developing robust and automated synthetic platforms that are compatible with HTS formats. medinadiscovery.com This will involve the use of solid-phase synthesis, flow chemistry, and robotic systems to generate and test thousands of compounds in parallel. The data generated from these screens can then be used to build structure-activity relationship (SAR) models, guiding the design of next-generation derivatives with enhanced performance. The integration of computational modeling with experimental HTS will be particularly powerful in this regard.

Q & A

Q. Advanced

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings.

- Steric Hindrance : Fluorine at C-4 and C-6 creates a rigid framework, limiting access to C-2 for bulky catalysts. Mitigate this by using smaller ligands (e.g., Pd(PPh₃)₄) or microwave-assisted heating to enhance reaction rates .

What purification methods are recommended for isolating this compound with high purity (>98%)?

Q. Basic

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystalline forms.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。